molecular formula C14H21NO5 B041580 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine CAS No. 108261-02-5

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine

Cat. No. B041580
M. Wt: 283.32 g/mol
InChI Key: ULZLPEAVQIMJFQ-UHFFFAOYSA-N
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Patent
US04769480

Procedure details

0.2 g of platinum oxide catalyst was added to 20 ml of methanol, through which hydrogen was passed to activate the catalyst. 10.81 g (60 mmol) of 2-methoxy-3,4-methylenedioxybenzaldehyde (1) and 6.37 g (60 mmol) of aminoacetaldehyde dimethylacetal (99% purity) in 20 ml of methanol were added to carry out hydrogenation for 3.5 hours. Then, 5.24 ml (66 mmol) of 35% formalin was added to carry out hydrogenation for 9 hours. The catalyst was filtered out and the filtrate was concentrated under vacuum to obtain 16.85 g of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal (3) as an oil (yield 99%). IR and NMR spectra of the resultant product are listed below. ##STR24##
Name
2-methoxy-3,4-methylenedioxybenzaldehyde
Quantity
10.81 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([O:5][CH:6]([O:21][CH2:22]C)[CH2:7][NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]2[O:16][CH2:17][O:18][C:12]=2[C:11]=1[O:19][CH3:20])C.[CH3:24]OC(OC)CN.C=O>[Pt]=O.CO>[CH3:22][O:21][CH:6]([O:5][CH3:3])[CH2:7][N:8]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]2[O:16][CH2:17][O:18][C:12]=2[C:11]=1[O:19][CH3:20])[CH3:24]

Inputs

Step One
Name
2-methoxy-3,4-methylenedioxybenzaldehyde
Quantity
10.81 g
Type
reactant
Smiles
C(C)OC(CNCC1=C(C2=C(C=C1)OCO2)OC)OCC
Name
Quantity
6.37 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.24 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
for 9 hours
Duration
9 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.